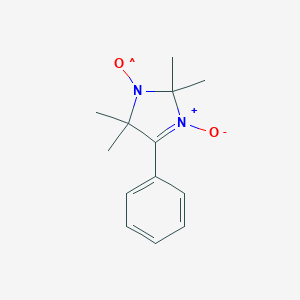
2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl
Übersicht
Beschreibung
The compound “2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl” (IMNO) is a bifunctional probe that contains a paramagnetic nitroxyl group and has a high extinction coefficient in the UV spectrum . It has been used in studies involving polymer films, particularly those formed from porous PDLLA-based matrices .
Molecular Structure Analysis
The molecular structure of IMNO is complex, with a paramagnetic nitroxyl group contributing to its unique properties . Further structural analysis would require more specific data or advanced computational methods.Chemical Reactions Analysis
IMNO has been studied in the context of its release from poly-D,L-lactide (PDLLA) films into phosphate buffer . The kinetics of this release process have been quantitatively described using optical spectroscopy and ESR spectroscopy .Wissenschaftliche Forschungsanwendungen
Photochemical Degradation : The photochemical degradation of 2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-1-oxyl was studied in different solutions and glassy matrices, revealing insights into its degradation process under varying conditions (Vorobiev, Gurman, & Kheifets, 2008).
Magnetic Resonance Studies : This compound has been studied using ESR, NMR, ENDOR, and TRIPLE resonance to understand its electronic structures and photochemical transformations (Sagdeev et al., 1984).
Catalytic Oxidation : The compound's catalytic effect on the oxidation of various dioxacyclanes was reported, leading to the synthesis of glycol monoesters with high yields (Akbalina et al., 2001).
Synthesis of Heterocyclic Amidine Derivatives : Interaction of this compound with isocyanates leads to the synthesis of paramagnetic amidines, which may be used as spin labels with pH-sensitive ESR spectra (Berezina, Reznikov, & Volodarsky, 1993).
Physico-Chemical Properties : Studies focused on its geometry, conformational behavior, and magnetic properties, showing significant environmental effects on these properties (Matteo et al., 1999).
Reactions with Sodium Hypobromite : Research has been done on the reaction of this compound and its derivatives with sodium hypobromite, leading to different products under specific conditions (Shchukin & Volodarskii, 1979).
Metal Complex Studies : Studies on its reaction with metal complexes have revealed insights into the bonding and magnetic coupling in such complexes (Burdukov et al., 1996).
Oxidative Coupling of Alkynes : Its role in the oxidative coupling of terminal alkynes and in catalytic cross-coupling reactions has been explored (Vasilevsky, Krivenko, & Alabugin, 2007).
Polymerization of Styrene : The compound has been used in the free-radical polymerization of styrene, functioning as a regulator for chain growth (Lazarev et al., 2007).
Cross-Coupling Reactions : Research on its use in cross-coupling reactions with aryl iodides and terminal acetylenes has been conducted (Klyatskaya, Tretyakov, & Vasilevsky, 2002).
Wirkmechanismus
Eigenschaften
InChI |
InChI=1S/C13H17N2O2/c1-12(2)11(10-8-6-5-7-9-10)14(16)13(3,4)15(12)17/h5-9H,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDCBKCWJMCKOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C(N1[O])(C)C)[O-])C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl | |
CAS RN |
18796-03-7 | |
| Record name | 4-Phenyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18796-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



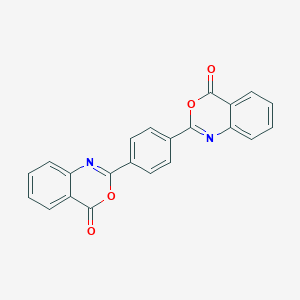
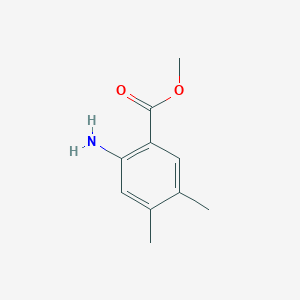
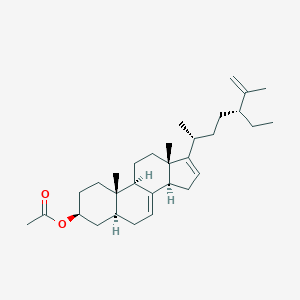
![1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-](/img/structure/B91085.png)

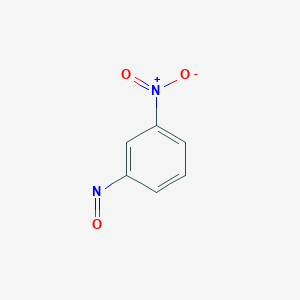
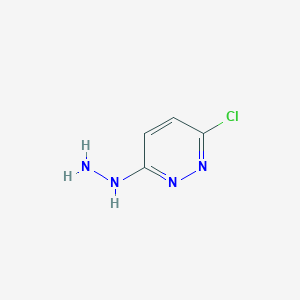
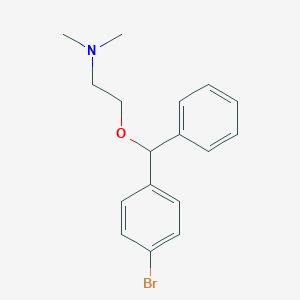
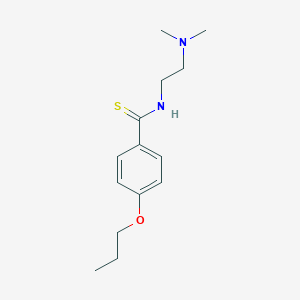
![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)

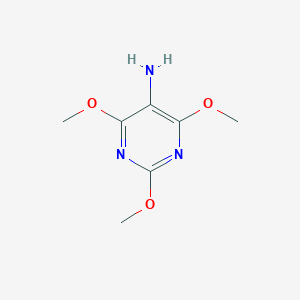
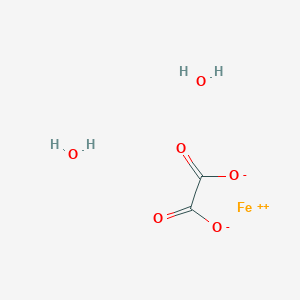
![(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine](/img/structure/B91105.png)